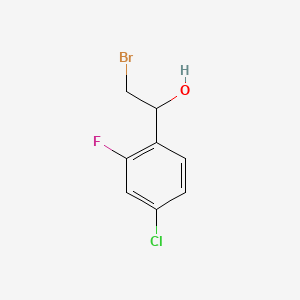

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrClFO |

|---|---|

Molecular Weight |

253.49 g/mol |

IUPAC Name |

2-bromo-1-(4-chloro-2-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H7BrClFO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 |

InChI Key |

DRCMKRJMEUVRSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(CBr)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, the analysis begins by identifying the key functional groups: a secondary alcohol and a vicinal bromide.

A primary retrosynthetic step is a Functional Group Interconversion (FGI) , where the secondary alcohol is envisioned as the product of a ketone reduction. This disconnection leads to the precursor α-bromoketone, 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone (B1343882) . This is a logical step as the asymmetric reduction of prochiral ketones is a well-established and highly effective method for creating chiral alcohols.

The next disconnection targets the carbon-bromine bond in the α-bromoketone. This bond can be formed through the electrophilic α-bromination of a ketone. This step simplifies the precursor to 1-(4-chloro-2-fluorophenyl)ethanone . This reaction is typically regioselective, favoring substitution at the α-carbon.

Finally, the 1-(4-chloro-2-fluorophenyl)ethanone structure can be disconnected at the bond between the aromatic ring and the acetyl group. This corresponds to a Friedel-Crafts acylation reaction. This disconnection yields two simple starting materials: 1-chloro-3-fluorobenzene (B165101) and an acetyl group synthon, such as acetyl chloride or acetic anhydride .

This multi-step retrosynthetic pathway provides a logical and practical route for the synthesis of the target molecule from basic chemical feedstocks.

Direct Synthetic Routes via Electrophilic Bromination and Halogenation Reactions

The forward synthesis, as guided by the retrosynthetic analysis, prominently features the electrophilic bromination of the ketone intermediate, 1-(4-chloro-2-fluorophenyl)ethanone, to form 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone. This transformation is a cornerstone in the synthesis of α-haloketones.

The most common method for this α-bromination involves reacting the ketone with molecular bromine (Br₂) under acidic conditions, often using a solvent like chloroform (B151607) or acetic acid. prepchem.com The reaction mechanism proceeds through an acid-catalyzed enol formation. The enol tautomer, with its electron-rich double bond, then acts as a nucleophile, attacking the electrophilic bromine. A subsequent deprotonation yields the α-bromoketone and hydrogen bromide (HBr). Lewis acids, such as aluminum chloride, can also be used to catalyze the reaction. prepchem.com

Alternative brominating agents can also be employed to mitigate the hazards associated with using molecular bromine. nih.gov N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination of ketones, typically initiated by an acid catalyst or a radical initiator.

Regioselective and Stereoselective Bromination Approaches

For the synthesis of 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone from its parent ketone, the issue of regioselectivity is straightforward. The starting ketone, 1-(4-chloro-2-fluorophenyl)ethanone, possesses only one enolizable position with α-hydrogens—the methyl group. The aromatic ring is significantly less reactive towards electrophilic bromination under these conditions. Therefore, the bromination occurs selectively at the methyl carbon to yield the desired product.

Stereoselectivity is not a consideration at this stage of the synthesis, as the α-carbon being brominated is prochiral. The critical stereocenter is created in the subsequent step: the reduction of the carbonyl group to form the chiral alcohol.

Strategies Involving Nucleophilic Substitution Reactions

An alternative synthetic strategy to form the 2-bromo-1-(aryl)ethanol structure involves the ring-opening of a precursor epoxide via nucleophilic substitution. This route would begin with the synthesis of 2-(4-chloro-2-fluorophenyl)oxirane .

This epoxide can be subjected to a ring-opening reaction using a bromide nucleophile. Reagents such as hydrogen bromide (HBr) or magnesium bromide (MgBr₂) can be used to open the epoxide ring. The nucleophilic attack by the bromide ion can theoretically occur at either of the two carbons of the epoxide ring. However, in the presence of an acid, the attack is generally favored at the more sterically hindered but electronically stabilized benzylic carbon. This regioselectivity would lead to the formation of the desired product, this compound. Careful control of reaction conditions is essential to maximize the yield of the correct regioisomer.

Organometallic Approaches to Carbon-Carbon Bond Formation in Aryl Ethanol (B145695) Synthesis

Organometallic chemistry provides robust methods for the crucial carbon-carbon bond formation required to construct the backbone of the precursor ketone, 1-(4-chloro-2-fluorophenyl)ethanone. The most direct and industrially scalable approach is the Friedel-Crafts acylation.

In this reaction, the aromatic ring of 1-chloro-3-fluorobenzene acts as a nucleophile and attacks an acylium ion. The acylium ion is generated in situ from an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction forms the C-C bond between the aromatic ring and the carbonyl carbon, yielding 1-(4-chloro-2-fluorophenyl)ethanone. The regioselectivity of the acylation is directed by the existing substituents on the benzene (B151609) ring.

Asymmetric Synthesis of Chiral this compound

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the asymmetric synthesis of this compound is of significant importance. The primary strategy for achieving this is the enantioselective reduction of the prochiral precursor, 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone. This reduction creates the chiral center at the carbinol carbon.

This can be accomplished using various chiral reducing agents and catalysts. For instance, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane (B79455) source, is a powerful method for reducing ketones to alcohols with high enantioselectivity. Similarly, transition-metal-catalyzed asymmetric hydrogenation, such as the Noyori asymmetric hydrogenation using ruthenium-chiral phosphine (B1218219) ligand complexes, offers another effective route.

Biocatalytic Enantioselective Reduction of Precursor Ketones

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. The enantioselective reduction of 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone can be efficiently achieved using enzymes, particularly alcohol dehydrogenases (ADHs), or whole-cell biocatalysts. These biocatalysts can deliver either the (R)- or (S)-enantiomer of the target alcohol with high enantiomeric excess (ee) and conversion rates.

Research on structurally related α-haloacetophenones has demonstrated the viability of this approach. For example, studies on the reduction of 2-chloro-4′-fluoroacetophenone using alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH) and its engineered mutants have yielded the corresponding (S)-alcohol with very high enantioselectivity. Similarly, the microorganism Enterococcus faecium BY48 has been successfully used as a whole-cell biocatalyst for the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone, affording the (S)-alcohol with 99% ee and 100% conversion under optimized conditions. nih.gov

These biocatalytic systems rely on nicotinamide (B372718) cofactors (NADH or NADPH) as the source of the hydride, which is transferred to the carbonyl carbon in a highly stereo-controlled manner dictated by the enzyme's active site. The choice of enzyme or microorganism, along with the optimization of reaction parameters like pH, temperature, and substrate concentration, is crucial for achieving high efficiency and selectivity.

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Conversion Rate (cr) | Reference |

|---|---|---|---|---|---|

| 2-chloro-4′-fluoroacetophenone | TeSADH Mutants | (S)-alcohol | >99% | High | |

| 2-bromo-1-(naphthalen-2-yl)ethanone | Enterococcus faecium BY48 | (S)-alcohol | 99% | 100% | nih.gov |

| 2-chloro-1-(m-chlorophenyl)ethanone | Geotrichum candidum | (R)-alcohol | 98% | 94% | researchgate.net |

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation represents a powerful and atom-economical method for the enantioselective reduction of ketones. This approach typically involves the use of a chiral catalyst, often a complex of a transition metal such as ruthenium, rhodium, or iridium, with a chiral ligand.

One of the most effective methods for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. nih.gov This catalyst activates the borane reducing agent and holds the ketone in a specific orientation, allowing for highly stereoselective reduction. nih.gov While direct examples for 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone are not prevalent in the literature, the synthesis of the structurally similar (R)-2-bromo-1-(4-fluorophenyl)ethanol has been successfully achieved with high enantiomeric excess using this method. The reaction typically proceeds under mild conditions, offering high yields and excellent stereocontrol.

Table 1: Asymmetric Reduction of a Prochiral Ketone using a CBS Catalyst

| Catalyst | Reducing Agent | Substrate | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|

| (R)-CBS Catalyst | Borane-dimethyl sulfide (B99878) complex | 2-bromo-1-(4-fluorophenyl)ethanone | (R)-2-bromo-1-(4-fluorophenyl)ethanol | >95% | High |

This table is illustrative and based on known applications of CBS reduction to similar substrates.

The mechanism of the CBS reduction involves the formation of a complex between the chiral oxazaborolidine catalyst and the borane reducing agent. The ketone then coordinates to the boron atom of the catalyst in a sterically controlled manner, with the larger substituent oriented away from the chiral group on the catalyst. This arrangement ensures that the hydride is delivered to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis, particularly in aldol (B89426) reactions and alkylations. researchgate.net

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective reduction of the ketone. For example, a chiral auxiliary could be used to form a chiral enolate from a simpler ketone, which is then elaborated to the target bromohydrin structure. However, the direct application of chiral auxiliaries for the synthesis of this specific compound is not extensively documented in publicly available literature. The general principle would involve the diastereoselective reduction of a ketone bearing a chiral auxiliary, followed by cleavage of the auxiliary to yield the enantiomerically enriched product.

The choice of chiral auxiliary is crucial and depends on the specific reaction and substrate. The auxiliary must effectively control the stereochemistry of the reaction, be readily available in both enantiomeric forms, and be easily removed without racemization of the product.

Novel Reagents and Optimized Reaction Conditions in Synthetic Pathways

The synthesis of this compound involves two key transformations: the bromination of the precursor acetophenone (B1666503) and the subsequent reduction of the resulting α-bromoketone. Research in this area focuses on developing novel reagents and optimizing reaction conditions to improve yield, selectivity, and safety.

For the bromination of 4-chloro-2-fluoroacetophenone, various brominating agents can be employed. While molecular bromine is effective, it is highly toxic and corrosive. Safer and more manageable alternatives include N-bromosuccinimide (NBS) and tribromoisocyanuric acid (TBCA). The use of these reagents often leads to higher selectivity and easier work-up procedures. Optimization of reaction conditions, such as solvent, temperature, and reaction time, is critical to maximize the yield of the desired α-bromoketone and minimize the formation of by-products.

The reduction of 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone to the corresponding alcohol can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) is a common and cost-effective choice. For stereoselective reductions, as discussed previously, chiral catalysts or reagents are necessary. Optimization of this step involves selecting the appropriate chiral catalyst and reducing agent, as well as fine-tuning the reaction conditions to achieve the highest possible enantiomeric excess and yield. Microwave-assisted synthesis has also been explored as a method to accelerate reaction times and improve yields in similar transformations. researchgate.net

Table 2: Comparison of Reagents and Conditions for Key Synthetic Steps

| Transformation | Reagent/Catalyst | Solvent | Temperature | Key Advantages |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Carbon tetrachloride | Reflux | Safer handling, high selectivity |

| Reduction (non-selective) | Sodium Borohydride (NaBH4) | Methanol/Ethanol | 0 °C to RT | Cost-effective, high yield |

| Asymmetric Reduction | (R)-CBS Catalyst / BH3·SMe2 | Tetrahydrofuran (THF) | -20 °C to RT | High enantioselectivity |

This table presents typical conditions and may require optimization for the specific substrate.

Green Chemistry Principles and Methodologies in Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance. mdpi.comnih.gov The goal is to design processes that are more environmentally benign, safer, and more efficient.

In the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Catalytic methods, such as asymmetric hydrogenation, are inherently more atom-economical than stoichiometric approaches that use chiral auxiliaries, as they minimize the incorporation of atoms from reagents into the final product.

Use of Safer Solvents: The replacement of hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or supercritical fluids can significantly reduce the environmental impact of the synthesis.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Asymmetric catalysis, in particular, allows for the generation of chirality with only a small amount of a chiral catalyst, which can often be recycled and reused.

Biocatalysis: A particularly promising green approach for the synthesis of chiral alcohols is the use of enzymes, such as ketoreductases (KREDs). These enzymes can catalyze the reduction of ketones with very high enantioselectivity and under mild reaction conditions (aqueous media, ambient temperature, and pressure). The use of whole-cell biocatalysts can further simplify the process by providing the necessary cofactors for the enzymatic reaction. While specific examples for 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone are not readily available, the biocatalytic reduction of similar ketones is a well-established and highly effective green methodology.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Prevention of Waste | Optimizing reactions to maximize yield and minimize by-products. |

| Atom Economy | Utilizing catalytic asymmetric hydrogenation over stoichiometric methods. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like molecular bromine with NBS. |

| Safer Solvents and Auxiliaries | Using greener solvents like ethanol or water; exploring solvent-free conditions. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Mechanistic Investigations of Reactions Involving 2 Bromo 1 4 Chloro 2 Fluorophenyl Ethanol

Elucidation of Reaction Pathways for Halogenation and Hydroxylation Processes

The formation of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol can be conceptualized through the electrophilic addition of bromine and a water molecule to a precursor, 4-chloro-2-fluorostyrene (B3280230). This reaction proceeds via a well-established halohydrin formation mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.orgwikipedia.org The initial step involves the attack of the alkene's π-electrons on a bromine molecule (Br₂), leading to the formation of a cyclic bromonium ion intermediate. libretexts.orglibretexts.org This three-membered ring is positively charged and highly strained.

The subsequent step involves the nucleophilic attack of a water molecule. Due to the electronic effects of the 4-chloro and 2-fluoro substituents on the phenyl ring, the benzylic carbon of the bromonium ion is more electrophilic and better able to stabilize a partial positive charge in the transition state. Consequently, the water molecule will preferentially attack this more substituted carbon. libretexts.orglibretexts.org This attack occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition of the bromine and hydroxyl groups. masterorganicchemistry.com A final deprotonation step by a water molecule or another base present in the reaction mixture yields the neutral halohydrin product, this compound.

Electrophilic Attack: The alkene π-bond of 4-chloro-2-fluorostyrene attacks Br₂, forming a cyclic bromonium ion and a bromide ion.

Nucleophilic Opening: A water molecule attacks the more substituted carbon of the bromonium ion in an S_N2-like fashion. masterorganicchemistry.com

Deprotonation: A base removes a proton from the oxonium ion intermediate to give the final halohydrin product.

The regioselectivity of this reaction is governed by the stability of the transition state, which resembles a carbocation at the benzylic position, stabilized by the phenyl ring.

Kinetic Studies of Stereoselective Transformations

The stereoselective synthesis of this compound is often achieved through the asymmetric reduction of its corresponding ketone, 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone (B1343882). This transformation is of significant interest as the resulting chiral halohydrin is a valuable building block in the synthesis of pharmaceuticals.

Kinetic studies of such stereoselective reductions, often employing chiral catalysts, provide insights into the reaction mechanism and the factors governing enantioselectivity. While specific kinetic data for the reduction of 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone is not extensively documented in publicly available literature, analogous reductions of α-bromoacetophenones have been studied. These studies typically reveal that the reaction rate is dependent on the concentrations of the ketone, the reducing agent (e.g., a borohydride (B1222165) derivative), and the chiral catalyst.

The general mechanism involves the coordination of the ketone to the chiral catalyst, followed by the diastereoselective transfer of a hydride from the reducing agent to the carbonyl carbon. The stereochemical outcome is determined by the facial selectivity of the hydride attack, which is dictated by the steric and electronic interactions within the catalyst-substrate complex.

Below is a representative data table illustrating typical kinetic parameters for the stereoselective reduction of a related α-bromoacetophenone, which can be inferred to be similar for the target compound.

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.2 x 10⁻³ M⁻¹s⁻¹ | 25 °C, Chiral Borane (B79455) Catalyst |

| Reaction Order (Ketone) | 1 | - |

| Reaction Order (Reducing Agent) | 1 | - |

| Enantiomeric Excess (ee) | >95% | Optimized conditions |

Mechanisms of Intermolecular and Intramolecular Rearrangements

Halohydrins like this compound are prone to intramolecular rearrangements, particularly under basic conditions, to form epoxides. This reaction is a classic example of an intramolecular Williamson ether synthesis. masterorganicchemistry.com The mechanism involves the deprotonation of the hydroxyl group by a base to form an alkoxide. This is a rapid acid-base reaction. masterorganicchemistry.com The resulting nucleophilic alkoxide then attacks the adjacent carbon bearing the bromine atom in an intramolecular S_N2 reaction, displacing the bromide ion and forming a three-membered epoxide ring. wikipedia.orgmasterorganicchemistry.com For this reaction to occur efficiently, the conformation of the molecule must allow for a backside attack, which is typically the case for the anti-periplanar arrangement of the hydroxyl and bromo groups.

Under acidic conditions, the epoxide can undergo ring-opening. The mechanism begins with the protonation of the epoxide oxygen, making it a better leaving group. lumenlearning.comyoutube.com A nucleophile then attacks one of the carbons of the epoxide. In the case of this compound's corresponding epoxide, the nucleophile would preferentially attack the more substituted benzylic carbon, as it can better stabilize the developing positive charge in the S_N1-like transition state. lumenlearning.comlibretexts.org This regioselectivity is a key feature of acid-catalyzed epoxide opening. youtube.com

Computational Mechanistic Elucidation of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of complex organic reactions. researchgate.net For reactions involving this compound, computational studies can provide detailed insights into the structures and energies of reactants, intermediates, transition states, and products.

For instance, in the halohydrin formation, DFT calculations can model the structure of the bromonium ion intermediate and the transition state for its nucleophilic opening by water. These calculations can confirm the regioselectivity of the attack by comparing the activation energies for the attack at the two different carbon atoms of the bromonium ion.

Similarly, for the intramolecular epoxide formation, computational studies can map the potential energy surface for the reaction, identifying the transition state for the S_N2 cyclization. The calculated activation barrier would provide a quantitative measure of the reaction's feasibility.

A hypothetical computational study on the base-induced cyclization of this compound to its corresponding epoxide might yield the following energetic data:

| Species | Relative Energy (kcal/mol) |

| Reactant (Alkoxide) | 0 |

| Transition State | +15.2 |

| Product (Epoxide + Br⁻) | -25.8 |

These values would indicate a thermodynamically favorable and kinetically accessible reaction pathway.

Influence of Halogen Substituents on Reaction Mechanisms

The halogen substituents on the phenyl ring of this compound have a profound influence on its reactivity and the mechanisms of its reactions. The fluorine at the 2-position and the chlorine at the 4-position are both electron-withdrawing groups through their inductive effects. However, they can also act as weak π-donors through resonance.

In reactions that involve the formation of a positive charge on the benzylic carbon, such as the S_N1-like opening of the corresponding epoxide under acidic conditions, the electron-withdrawing inductive effects of the halogens would destabilize the carbocation-like transition state, thereby slowing down the reaction compared to an unsubstituted analogue.

Conversely, in nucleophilic aromatic substitution reactions, these electron-withdrawing groups would activate the ring towards attack.

The steric bulk of the ortho-fluorine atom can also play a role, potentially hindering the approach of reagents to the benzylic center and influencing the conformational preferences of the molecule, which in turn can affect the rates of intramolecular reactions.

The bromine atom on the ethyl chain is a good leaving group in nucleophilic substitution reactions. Its departure is facilitated in both S_N1 and S_N2 pathways. The stability of the resulting carbocation (in an S_N1 pathway) or the accessibility of the carbon for backside attack (in an S_N2 pathway) will be modulated by the electronic effects of the phenyl substituents.

Advanced Spectroscopic and Spectrometric Characterization Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and number of different nuclei, two-dimensional (2D) NMR experiments are essential for mapping the intricate network of connections within 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a crucial cross-peak between the proton of the carbinol group (-CH(OH)-) and the two diastereotopic protons of the bromomethyl group (-CH₂Br). This directly confirms the ethanol (B145695) backbone of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal to its corresponding carbon, for instance, confirming the assignment of the -CH(OH)- and -CH₂Br groups.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key Correlations |

|---|---|---|---|---|

| -CH(OH)- | Proton | ~5.0-5.3 | - | COSY: with -CH₂Br protons HMBC: to aromatic carbons, to -CH₂Br carbon |

| -CH₂Br | Proton | ~3.6-3.9 | - | COSY: with -CH(OH) proton |

| -CH(OH)- | Carbon | - | ~72-76 | HSQC: with -CH(OH) proton |

| -CH₂Br | Carbon | - | ~35-40 | HSQC: with -CH₂Br protons |

| Aromatic | Proton/Carbon | ~7.0-7.6 | ~115-160 | HMBC: correlations from ethanol side-chain protons to ring carbons |

Solid-State NMR Applications for Polymorph and Conformational Studies

The arrangement of molecules in the solid state can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to study materials in their solid form, providing insights where diffraction methods may be limited. researchgate.netnih.gov It is particularly valuable for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct stabilities and properties. europeanpharmaceuticalreview.comnih.gov

For this compound, ¹³C cross-polarization magic-angle spinning (CP-MAS) ssNMR experiments could be employed to:

Identify Polymorphism: Different crystal packing arrangements in polymorphs lead to distinct local electronic environments for the carbon atoms. These differences manifest as changes in the ¹³C chemical shifts, allowing for the unambiguous identification and quantification of different solid forms. semanticscholar.org

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) material, which is crucial for quality control in pharmaceutical contexts.

Probe Molecular Conformation: The chemical shifts observed in ssNMR are highly sensitive to molecular conformation. By comparing experimental ssNMR data with theoretical calculations, it is possible to determine the preferred conformation (e.g., the rotational arrangement of the ethanol side chain relative to the aromatic ring) of the molecule within the crystal lattice.

Through-Space Spin-Spin Couplings (e.g., ¹H-¹⁹F, ¹³C-¹⁹F) for Conformational Preference

The presence of a fluorine atom at the ortho-position (C2) of the phenyl ring allows for the use of a specialized NMR technique to probe the molecule's preferred conformation in solution. Spin-spin coupling typically occurs through chemical bonds, but it can also occur "through space" if two nuclei are held in close proximity, typically at a distance less than the sum of their van der Waals radii.

In this compound, the key conformational question is the rotational orientation of the ethanol side chain. A significant through-space coupling (J-coupling) between the benzylic proton (-CH(OH)-) and the ortho-fluorine atom (¹⁹F) would provide strong evidence for a conformation where these two atoms are spatially close. Similarly, a through-space coupling between the benzylic carbon and the fluorine could also be observed. The magnitude of these coupling constants is inversely related to the distance between the coupled nuclei, providing a powerful tool for conformational analysis.

| Observed Coupling | Typical Magnitude (Hz) | Inferred Conformation |

|---|---|---|

| ⁵J(¹H-C(OH)···¹⁹F) | > 1 Hz | Conformation where the benzylic proton and fluorine atom are in close proximity. |

| ⁴J(¹³C(OH)···¹⁹F) | > 5 Hz | Conformation where the benzylic carbon and fluorine atom are in close proximity. |

| ⁵J(¹H-C(OH)···¹⁹F) | < 1 Hz | Conformation where the benzylic proton and fluorine atom are distant. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Isomerism

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also offer insights into molecular symmetry and conformational changes.

For this compound, the FT-IR and Raman spectra would display characteristic bands corresponding to its constituent functional groups. The O-H stretching vibration of the alcohol group would appear as a broad band in the FT-IR spectrum, while the aromatic C-H and C=C stretching vibrations would confirm the presence of the phenyl ring. The fingerprint region (below 1500 cm⁻¹) would contain complex vibrations, including the characteristic stretches for the C-O, C-F, C-Cl, and C-Br bonds. The presence and position of these bands serve as a molecular fingerprint, confirming the identity of the compound.

Furthermore, the existence of different rotational isomers (conformers) could potentially be detected by vibrational spectroscopy, as different conformers may give rise to slightly different vibrational frequencies, particularly in the fingerprint region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3500 - 3200 (Broad) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic | 3000 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Alcohol | 1260 - 1050 |

| C-F Stretch | Aryl Fluoride | 1250 - 1100 |

| C-Cl Stretch | Aryl Chloride | 1100 - 800 |

| C-Br Stretch | Alkyl Bromide | 650 - 550 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula. For this compound (C₈H₇BrClFO), HRMS would be used to measure the exact mass of its molecular ion, which must match the calculated theoretical mass to confirm the formula.

A key feature in the mass spectrum of this compound would be the complex isotopic pattern of the molecular ion. This pattern arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4), and the relative intensities of these peaks provide definitive evidence for the presence of one bromine and one chlorine atom.

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways would likely involve the loss of the bromine atom, the cleavage of the bond between the two aliphatic carbons, and the loss of a water molecule from the alcohol group.

| Ion | Formula | Predicted Exact Mass (Da) | Comments |

|---|---|---|---|

| [M]⁺ | [C₈H₇⁷⁹Br³⁵ClFO]⁺ | 251.9353 | Molecular ion (most abundant isotopologue) |

| [M-H₂O]⁺ | [C₈H₅BrClFO]⁺ | 233.9247 | Loss of water |

| [M-CH₂Br]⁺ | [C₇H₅ClFO]⁺ | 159.0016 | Cleavage of C-C bond |

| [M-Br]⁺ | [C₈H₇ClFO]⁺ | 173.0170 | Loss of bromine radical |

Computational and Theoretical Chemistry Studies5.1. Quantum Chemical Calculations (DFT) for Electronic Structure, Molecular Orbitals, and Energetics 5.2. Conformational Analysis and Potential Energy Surfaces via Molecular Mechanics and Dynamics Simulations 5.3. Theoretical Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) 5.4. Reactivity Analysis via Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Maps 5.5. Computational Modeling of Reaction Pathways and Transition State Geometries 5.6. Analysis of Halogen Bonding Interactions and Their Influence on Molecular Conformation and Reactivity

To fulfill this request, access to a specific research paper or proprietary database that has conducted this precise computational analysis on "2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol" would be necessary.

Role As a Synthetic Intermediate in Complex Organic Synthesis

Precursor for Diversely Substituted Organic Scaffolds

The trifunctional nature of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol makes it an excellent starting point for the generation of a wide array of diversely substituted organic scaffolds. The three key reactive sites—the secondary alcohol, the alkyl bromide, and the halogenated phenyl ring—can be manipulated either sequentially or concurrently to build molecular complexity.

Transformations of the Hydroxyl Group: The secondary alcohol functionality can undergo a variety of standard organic transformations. It can be oxidized to the corresponding α-bromoketone, 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone (B1343882), which is a versatile intermediate in its own right. Alternatively, the hydroxyl group can be acylated to form esters, alkylated to form ethers, or replaced with other functional groups through substitution reactions, often after conversion to a better leaving group like a tosylate or mesylate.

Reactions at the Brominated Carbon: The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, including azides, cyanides, thiols, and amines, leading to the formation of β-substituted ethanol (B145695) derivatives. Furthermore, this bromide can participate in various carbon-carbon bond-forming reactions, such as Grignard reactions or couplings, expanding the carbon skeleton.

Modification of the Aromatic Ring: While the chloro and fluoro substituents on the phenyl ring are generally stable, they activate the ring for specific regioselective aromatic substitution reactions. This allows for the introduction of additional functional groups onto the aromatic scaffold, further diversifying the potential products.

The combination of these transformations allows chemists to use this compound as a linchpin to construct a library of complex molecules with varied functionalities and substitution patterns.

Building Block in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound, primarily through its oxidized ketone form, serves as a key precursor for the synthesis of various heterocyclic systems.

The corresponding α-bromoketone, 2-bromo-1-(4-chlorophenyl)ethanone, is a classic Hantzsch-type reactant. It can react with various thioamides, ureas, or amidines to construct important five- and six-membered heterocyclic rings. For instance, reaction with thiourea (B124793) or its derivatives leads to the formation of aminothiazole rings, a common scaffold in many pharmaceutical agents.

A notable application involves the synthesis of 1,2,4-triazole (B32235) derivatives. Research has shown that α-bromoketones like 2-bromo-1-(4-chlorophenyl)ethanone can be used in multi-step sequences to build substituted triazoles, which are known for their wide range of biological activities, including antifungal and antimicrobial properties. researchgate.net The general synthetic pathway involves the reaction of the α-bromoketone with a suitable nitrogen-containing precursor to form a key intermediate, which is then cyclized to the triazole ring.

The versatility of this building block is further demonstrated by its use in synthesizing other heterocycles, such as tetrazoles, from related bromoethanone precursors. researchgate.net This highlights the strategic importance of the 2-bromo-1-phenylethanol (B177431) scaffold in providing access to a rich variety of heterocyclic structures.

Utility in the Preparation of Advanced Halogenated Organic Intermediates

The title compound is itself a halogenated organic intermediate. Its utility lies in its capacity to be elaborated into more complex, highly functionalized halogenated molecules. The presence of fluorine and chlorine on the phenyl ring, combined with the bromine on the ethyl side chain, imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, which are often desirable in drug candidates and agrochemicals.

This intermediate can be used to introduce the entire 2-bromo-1-(4-chloro-2-fluorophenyl)ethyl moiety into a larger molecule through reactions at the hydroxyl group. For example, esterification or etherification reactions can link this halogenated fragment to other complex scaffolds.

Furthermore, the compound serves as a precursor to other advanced intermediates. For example, substitution of the bromine atom can lead to new intermediates where the halogenated aromatic core is retained but the side chain functionality is altered. The significance of such halogenated building blocks is underscored by their frequent use in the synthesis of high-value chemicals, including active pharmaceutical ingredients. For instance, structurally related bromo-chloro-phenyl derivatives serve as key intermediates in the synthesis of drugs like dapagliflozin, demonstrating the industrial relevance of this class of compounds. google.comgoogle.com

| Precursor Compound | Resulting Intermediate Class | Potential Application Areas |

| This compound | β-Azido or β-amino alcohols | Pharmaceutical synthesis, click chemistry |

| This compound | Epoxides (e.g., 2-(4-chloro-2-fluorophenyl)oxirane) | Ring-opening reactions for diverse functionalization |

| 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | α,β-Unsaturated ketones | Michael additions, further heterocyclic synthesis |

This interactive table showcases potential advanced intermediates derived from this compound and their applications.

Application in Natural Product Total Synthesis Fragments

While there are no prominent documented examples of this compound being used as a fragment in the total synthesis of a specific natural product, its structural features are highly relevant to this field. Natural products often possess complex, stereochemically rich structures with diverse functional groups, including halogen atoms and chiral alcohols.

The synthesis of such complex molecules is often approached through a convergent strategy, where different fragments of the target molecule are synthesized independently and then coupled together. Halogenated and chiral building blocks like this compound are ideal candidates for such fragments.

The key attributes that make this compound a potentially valuable fragment include:

A Pre-installed Chiral Center: Access to enantiomerically pure forms of the alcohol (as discussed in the next section) allows for the direct incorporation of a specific stereocenter into the target molecule, avoiding difficult chiral separations or asymmetric steps later in the synthesis.

Halogenation: The chloro and fluoro substituents can mimic functionalities found in certain marine or microbial natural products or can be used as handles for late-stage functionalization or cross-coupling reactions.

Defined Connectivity: As a C2-aryl fragment, it provides a well-defined piece of molecular architecture that can be strategically integrated into a larger retrosynthetic plan.

Therefore, while its application may not be widespread, it represents a type of "chiral pool" reagent or advanced building block that is conceptually important for the efficient and stereocontrolled synthesis of complex natural product targets.

Stereocontrolled Transformations Leading to Chiral Products

One of the most critical applications of this compound in advanced synthesis is its use in stereocontrolled reactions to produce enantiomerically pure or enriched products. The chiral center at the alcohol-bearing carbon makes this molecule a target for asymmetric synthesis.

The most common and effective method for obtaining chiral this compound is through the asymmetric reduction of its precursor ketone, 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone. This transformation is well-documented for analogous structures using Corey-Bakshi-Shibata (CBS) catalysts.

For example, the reduction of the closely related 2-bromo-1-(4-fluorophenyl)ethanone has been achieved with exceptionally high stereoselectivity. chemicalbook.com Using either the (R)- or (S)-Me-CBS catalyst in the presence of a borane (B79455) source like dimethylsulfide borane complex (BMS), chemists can selectively produce the corresponding (R)- or (S)-alcohol with an enantiomeric excess (ee) of over 99%. chemicalbook.com This methodology is directly applicable to the synthesis of chiral this compound.

Table of Stereoselective Reduction Conditions (by Analogy)

| Catalyst | Reagent | Expected Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-(+)-2-Methyl-CBS-oxazaborolidine | BH₃·Me₂S | (R)-2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol | >99% |

This interactive table illustrates the expected outcomes for the asymmetric reduction of the precursor ketone, based on established methods for analogous compounds. chemicalbook.com

The ability to reliably generate this chiral halohydrin in high enantiopurity is of immense importance. These chiral products are invaluable as intermediates in the synthesis of enantiomerically pure pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful.

Advanced Reaction Studies and Catalysis

Transition Metal-Catalyzed Coupling Reactions Involving Carbon-Bromine Bonds

The carbon-bromine bond in 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol is a key functional group that enables a variety of transition metal-catalyzed cross-coupling reactions. The benzylic position of the bromine atom makes it susceptible to oxidative addition to low-valent metal centers, such as palladium(0), which is the initiating step in many catalytic cycles. wikipedia.org While specific studies detailing the coupling reactions of this compound are not extensively documented in publicly available literature, its structural features suggest high reactivity in several named reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. wikipedia.org For a substrate like this compound, the benzylic bromide can react with various aryl- or vinyl-boronic acids in the presence of a palladium catalyst and a base. nih.govnih.gov This would replace the bromine atom with a new carbon-based substituent, providing a route to complex diarylmethane-like structures. The reaction typically proceeds with high functional group tolerance. nih.gov Microwave conditions have been shown to accelerate Suzuki-Miyaura couplings involving benzylic bromides. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction of this compound with an alkene, catalyzed by a palladium complex, would be expected to yield a substituted allylic alcohol. nih.govrsc.org The catalytic cycle involves oxidative addition of the C-Br bond to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. byjus.com Typical catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often supported by phosphine (B1218219) ligands. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to synthesize carbon-nitrogen bonds from aryl or alkyl halides and amines. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound would involve coupling it with a primary or secondary amine to form the corresponding 2-amino-1-(4-chloro-2-fluorophenyl)ethanol derivative. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., XantPhos), and a base. libretexts.orgchemrxiv.org This method is highly versatile and has largely replaced harsher, traditional methods for C-N bond formation. wikipedia.org

| Coupling Reaction | Catalyst System (Catalyst/Ligand) | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140°C, 20 min (Microwave) | nih.gov |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 80°C | nih.gov |

| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 80-100°C | wikipedia.orgrsc.org |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 70-110°C | wikipedia.org |

| Buchwald-Hartwig | Pd-PEPPSI-iPENT | K Ot-Bu | None (Ball-milling) | Room Temperature | rsc.org |

Organocatalytic and Biocatalytic Transformations

The chiral center at the carbon bearing the hydroxyl group makes this compound a valuable target for asymmetric synthesis. Organocatalytic and biocatalytic methods are particularly powerful for establishing this stereocenter with high enantioselectivity.

The most direct route to enantiomerically pure forms of this compound is the asymmetric reduction of its prochiral ketone precursor, 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone (B1343882). Biocatalysis, using either isolated enzymes (such as alcohol dehydrogenases) or whole-cell systems (like yeast or bacteria), is a highly effective strategy for this transformation. These biocatalysts can produce either the (R)- or (S)-enantiomer of the alcohol with high conversion and excellent enantiomeric excess (ee), often exceeding 99%. The choice of enzyme or microorganism and the reaction conditions can be tuned to favor the desired stereoisomer. For instance, the use of specific mutants of Thermoanaerobacter pseudoethanolicus alcohol dehydrogenase (TeSADH) has been shown to be effective for the asymmetric reduction of similar haloacetophenones. Similarly, catalysts like (R)-(+)-2-methyl-CBS-oxazaborolidine are used for the stereoselective chemical reduction of related ketones, achieving high yields and enantiopurity. chemicalbook.com

Organocatalysis can also be applied to the synthesis of related halohydrins from alkenes, providing another potential route to chiral building blocks. researchgate.net While not a direct synthesis of the title compound, these methods highlight the power of organocatalysts in controlling the stereochemistry of reactions involving the formation of C-O and C-Br bonds on adjacent carbons.

| Precursor Ketone | Catalyst/System | Product Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| 2-bromo-1-(4-fluorophenyl)ethanone | (R)-(+)-2-methyl-CBS-oxazaborolidine / BH₃·Me₂S | (R)-alcohol | >99% | 100% | chemicalbook.com |

| 2-bromo-1-(4-fluorophenyl)ethanone | (S)-(-)-2-methyl-CBS-oxazaborolidine / BH₃·Me₂S | (S)-alcohol | >99% | N/A | chemicalbook.com |

| 2-chloro-4′-fluoroacetophenone | Wild-type TeSADH (Enzyme) | (S)-alcohol | >99% | Moderate | |

| 2-chloro-4′-fluoroacetophenone | TeSADH Mutant (P84S/I86A) | (S)-alcohol | >99% | Improved |

Photochemical and Electrochemical Reaction Pathways

The reactivity of this compound can be influenced by photochemical and electrochemical methods, primarily targeting the cleavage of the C-Br bond.

Photochemical Pathways: The benzylic C-Br bond is susceptible to homolytic cleavage upon irradiation with ultraviolet light. This process generates a benzylic radical and a bromine radical. rsc.org This reactivity is the basis for photochemical benzylic bromination reactions (the Wohl-Ziegler reaction), which are often performed in continuous flow reactors for improved safety and efficiency. researchgate.netresearchgate.net For this compound, this photochemical reactivity could be harnessed for subsequent radical-mediated reactions, such as additions to alkenes or hydrogen atom abstraction to yield the debrominated product, 1-(4-chloro-2-fluorophenyl)ethanol. The choice of light source wavelength is critical, as it must provide sufficient energy to initiate C-Br bond homolysis. rsc.org

Electrochemical Pathways: Electrochemical reduction offers a controlled method for cleaving the carbon-bromine bond. nih.gov By applying a specific negative potential, an electron can be transferred to the molecule, forming a transient radical anion. This intermediate can then fragment, cleaving the C-Br bond to release a bromide anion and generate a benzylic radical. nih.govcore.ac.uk This radical can then dimerize, abstract a hydrogen atom from the solvent, or be further reduced to an anion depending on the applied potential. core.ac.uk This technique allows for dehalogenation reactions under mild conditions without the need for chemical reducing agents. Studies on related polybrominated phenols have shown that electrocatalysis, for example using a nickel(II) salen complex, can efficiently mediate the reduction of C-Br bonds. acs.org

Flow Chemistry Applications for Enhanced Synthetic Efficiency

Continuous flow chemistry offers significant advantages for the synthesis and transformation of compounds like this compound, including enhanced safety, precise control over reaction parameters, and improved scalability. rsc.org

The synthesis of α-bromoketones, the direct precursors to the title compound, can be challenging in batch processes but has been successfully demonstrated in flow reactors, which allow for better control of temperature and reaction time for unstable intermediates. vapourtec.com Subsequent reduction of the ketone to the alcohol is also well-suited for flow chemistry. For instance, the oxidation of alcohols, a reverse process, is commonly performed in flow systems to manage exotherms and improve safety. researchgate.net

Furthermore, many of the advanced reactions discussed are increasingly being adapted to flow systems. Photochemical brominations are a prime example where flow reactors provide superior light penetration and safety, enabling kilogram-per-hour production scales. rsc.orgacs.org Transition metal-catalyzed reactions, including Buchwald-Hartwig aminations, have also been successfully translated from batch to continuous flow, which can help prevent catalyst deactivation and manage the formation of solid byproducts. chemrxiv.org The conversion of alcohols to other functional groups, such as chlorides using HCl, has also been optimized under continuous flow conditions, demonstrating the technology's utility for manipulating the hydroxyl group of the title compound. rsc.org

Solid-Phase Synthesis Methodologies Incorporating the Compound

Solid-phase synthesis (SPS) is a technique where molecules are covalently attached to an insoluble solid support (resin) and synthesized in a stepwise manner. wikipedia.org This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration.

This compound can be incorporated into a solid-phase synthesis scheme by anchoring its secondary alcohol group to a suitable resin. nih.gov Various linkers and resins are available for the immobilization of alcohols, such as the 2-chlorotrityl chloride resin or functionalized Wang resins, which form an ether or ester linkage that is stable to many reaction conditions but can be cleaved at the end of the synthesis. nih.govorganic-chemistry.org

Once immobilized, the compound's remaining reactive site, the benzylic bromine, is available for further functionalization. A library of diverse molecules could be generated by subjecting the resin-bound substrate to various nucleophilic substitution or transition metal-catalyzed coupling reactions. For example, different amines, thiols, or organometallic reagents could be introduced. After the desired molecular complexity is achieved, the final product is cleaved from the solid support using specific conditions, such as treatment with an acid like trifluoroacetic acid (TFA), which breaks the linker bond to release the purified alcohol. nih.govacs.org This approach is highly amenable to automation and combinatorial chemistry for the rapid generation of new chemical entities.

Advanced Analytical Methodologies for Research and Process Monitoring

Chromatographic Techniques for Enantiomeric Purity and Isomer Separation

Chromatographic methods are the cornerstone for the separation and quantification of enantiomers. nih.gov The successful resolution of a racemic mixture into its individual enantiomers depends on the creation of a chiral environment, most commonly achieved by using a chiral stationary phase (CSP). nih.govchromatographyonline.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose, each offering distinct advantages.

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. chromatographyonline.com The development of a robust method for 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol involves a systematic screening of columns and mobile phases to achieve optimal resolution and analysis time.

Research Findings: The method development process typically begins with screening a set of complementary CSPs known for their broad enantiorecognition capabilities. chromatographyonline.comresearchgate.net Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are often the first choice due to their versatility across different mobile phase modes (normal-phase, reversed-phase, polar organic). bgb-analytik.com

For a molecule like this compound, which possesses a hydroxyl group and aromatic rings, interactions such as hydrogen bonding, π-π interactions, and dipole-dipole interactions are key to chiral recognition on the CSP. researchgate.net

A typical screening strategy involves:

Column Selection: Testing a variety of polysaccharide-based columns (e.g., Chiralpak® series, Chiralcel® series) and Pirkle-type columns. bgb-analytik.com

Mobile Phase Screening: Evaluating performance in different modes. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (like isopropanol (B130326) or ethanol) are common. chromatographyonline.com For acidic or basic compounds, additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are used to improve peak shape and resolution. chromatographyonline.com

Optimization: Once a promising column and mobile phase system is identified, parameters such as the alcohol modifier percentage, flow rate, and column temperature are fine-tuned to maximize the resolution (Rs) between the enantiomeric peaks. Decreasing the temperature often enhances chiral selectivity.

| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) | Observations |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 1.0 | 1.2 | Partial separation observed. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 1.0 | 1.8 | Good separation, potential for optimization. |

| Cellulose tris(4-methylbenzoate) | Hexane/Isopropanol (90:10) | 1.0 | 0.9 | Poor resolution. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (B145695) (85:15) | 0.8 | 2.1 | Baseline separation achieved. |

| Parameter | Condition |

|---|---|

| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / Ethanol (85:15 v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 18.5 min |

| Retention Time (Enantiomer 2) | 20.9 min |

| Resolution (Rs) | > 2.0 |

Chiral GC is an effective alternative for the enantiomeric separation of volatile and thermally stable compounds. gcms.cz For analytes containing polar functional groups like the hydroxyl group in this compound, derivatization may be necessary to improve volatility and chromatographic performance.

Research Findings: The most common chiral stationary phases for GC are based on derivatized cyclodextrins. nih.govgcms.cz These CSPs are capable of forming transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation. gcms.cz

Method development for chiral GC analysis involves:

Derivatization: The hydroxyl group of the analyte can be converted to a less polar, more volatile group, for example, by acylation (e.g., using trifluoroacetic anhydride) or silylation. This step must be confirmed not to cause racemization of the chiral center.

CSP Selection: A screening of different cyclodextrin-based columns (e.g., based on β- or γ-cyclodextrin with various substituents) is performed to find a phase that provides adequate selectivity.

Temperature Program Optimization: The temperature gradient is a critical parameter in GC. A slow temperature ramp can significantly improve the resolution of enantiomers. Chiral selectivity often increases at lower analysis temperatures.

| Parameter | Condition |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, Chiraldex G-TA (permethylated γ-cyclodextrin) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 120 °C (hold 1 min), ramp at 2 °C/min to 180 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) at 270 °C |

| Retention Time (Enantiomer 1) | 22.1 min |

| Retention Time (Enantiomer 2) | 22.8 min |

| Resolution (Rs) | > 1.8 |

Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS) for Complex Mixture Analysis

In synthetic chemistry, products are rarely completely pure and are often part of complex matrices containing starting materials, reagents, byproducts, and intermediates. Hyphenated techniques, which couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry (MS), are indispensable for analyzing such mixtures. jiangnan.edu.cnijpsr.com

Research Findings: LC-MS/MS is particularly suited for analyzing thermally labile or non-volatile compounds. For this compound and its potential impurities, a reverse-phase LC method can be coupled with a tandem mass spectrometer (e.g., a triple quadrupole). umb.edudphen1.com Electrospray ionization (ESI) is a common ionization technique for such molecules. umb.edu By operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored, providing exceptional selectivity and allowing for quantification at very low levels. umb.edudphen1.com This is crucial for identifying and quantifying trace-level impurities that may not be visible by UV detection.

GC-MS/MS is the method of choice for volatile and semi-volatile components in a mixture. ijpsr.comresearchgate.net After separation on the GC column, molecules are ionized, typically by electron ionization (EI), which creates reproducible fragmentation patterns. These patterns can be used for library matching to identify unknown compounds. scielo.org.mxphcogj.com Similar to LC-MS/MS, using a tandem mass spectrometer in MRM mode allows for the highly selective detection and quantification of target impurities, such as residual starting ketone (2-bromo-1-(4-chloro-2-fluorophenyl)ethanone).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|

| This compound | 252.9 [M+H-H₂O]⁺ | 157.0 | 15 | Quantification |

| This compound | 252.9 [M+H-H₂O]⁺ | 129.0 | 25 | Confirmation |

| 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone (B1343882) | 249.9 [M+H]⁺ | 157.0 | 20 | Impurity Monitoring |

In Situ Monitoring Techniques for Reaction Optimization (e.g., ReactIR, Online NMR)

Traditional reaction monitoring relies on withdrawing samples for offline analysis, a process that is often time-consuming and may not accurately represent the state of the reaction. In situ (in-line) monitoring techniques provide real-time data on reactant consumption, product formation, and intermediate species without disturbing the reaction. nih.gov This allows for precise determination of reaction endpoints, kinetic analysis, and rapid process optimization. magritek.com

Research Findings: ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy, ATR-FTIR) is a powerful tool for monitoring changes in functional groups. For the synthesis of this compound via the reduction of its corresponding ketone, a ReactIR probe inserted into the reactor would continuously track the reaction progress. The key spectroscopic event would be the disappearance of the strong carbonyl (C=O) stretching band of the ketone reactant and the simultaneous appearance of the broad hydroxyl (O-H) stretching band of the alcohol product.

Online NMR spectroscopy allows for the continuous flow of a reaction mixture through a benchtop NMR spectrometer. nih.govmagritek.com This technique is highly specific and quantitative for all NMR-active species in the solution, providing detailed structural information. nih.govmagritek.com For the synthesis of the target compound, specific proton signals for the reactant and product can be monitored. For instance, the signal for the methine proton (-CH(OH)-) of the product would appear and grow in intensity as the reaction proceeds, while signals corresponding to the starting material diminish. This allows for the calculation of conversion and yield in real-time.

| Technique | Species Monitored | Spectroscopic Signal | Change During Reaction |

|---|---|---|---|

| ReactIR (FTIR) | 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | Carbonyl (C=O) stretch (~1700 cm⁻¹) | Decreases |

| ReactIR (FTIR) | This compound | Hydroxyl (O-H) stretch (~3400 cm⁻¹) | Increases |

| Online ¹H NMR | 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | Methylene protons (-CH₂Br) (~4.5 ppm) | Decreases |

| Online ¹H NMR | This compound | Methine proton (-CH(OH)-) (~5.0-5.5 ppm) | Increases |

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Routes

Current synthetic approaches to analogous bromohydrins often rely on classical methods that may involve hazardous reagents and generate significant waste. A primary focus of future research should be the development of novel and more sustainable synthetic routes to 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol. This could involve exploring biocatalytic methods, such as the use of halohydrin dehalogenases for the asymmetric synthesis of chiral epoxides, which can then be opened to form the desired bromohydrin. Additionally, iridium-catalyzed asymmetric hydrogenation of the corresponding α-bromoketone presents a promising route to enantioenriched vicinal halohydrins. rsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Discovery and engineering of suitable enzymes (e.g., halohydrin dehalogenases). |

| Asymmetric Hydrogenation | High yields and enantioselectivities for related compounds. | Development of efficient catalysts and optimization of reaction conditions for the specific substrate. |

| Flow Chemistry | Improved safety, scalability, and process control. | Design and optimization of continuous flow reactors for the synthesis. |

Development of More Environmentally Benign Methodologies for Synthesis and Derivatization

The principles of green chemistry offer a roadmap for developing more environmentally friendly methods for both the synthesis and subsequent derivatization of this compound. Future research should investigate the use of greener solvents, such as water or bio-derived solvents, and explore catalyst systems that can be recycled and reused. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also significantly reduce waste and improve efficiency. For derivatization, exploring catalytic methods that avoid the use of stoichiometric reagents would be a key area of investigation.

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

The unique combination of a bromine atom, a hydroxyl group, and a substituted phenyl ring in this compound suggests a rich and varied reactivity profile that warrants thorough investigation. Future studies should aim to uncover novel chemical transformations of this molecule. For instance, the development of new methods for the selective functionalization of the carbon-bromine bond in the presence of the hydroxyl group could lead to a diverse range of derivatives. Furthermore, investigating the intramolecular cyclization reactions of this compound could provide access to novel heterocyclic scaffolds. The application of machine learning and computational chemistry could accelerate the discovery of new reactions by predicting potential reactivity patterns and reaction outcomes. nih.govrsc.org

Expansion of Derivatization Chemistry for New Complex Scaffold Generation

The strategic derivatization of this compound can provide access to a wide array of more complex molecules with potential applications in medicinal chemistry and materials science. Future research should focus on expanding the toolbox of chemical reactions that can be applied to this scaffold. This could include cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, as well as multicomponent reactions that allow for the rapid construction of molecular complexity. The goal would be to generate a library of diverse compounds based on the this compound core, which can then be screened for biological activity or other interesting properties.

Integration with Automation and High-Throughput Experimentation Platforms for Chemical Discovery

To accelerate the exploration of the synthetic and derivatization chemistry of this compound, the integration of automation and high-throughput experimentation (HTE) is crucial. nih.gov Robotic systems can be employed to rapidly screen a wide range of reaction conditions, including catalysts, solvents, and temperatures, to identify optimal synthetic routes and derivatization protocols. nih.govunchainedlabs.comnih.gov HTE platforms can also be used to generate large libraries of derivatives for biological screening. The data generated from these high-throughput experiments can be used to train machine learning models to predict reaction outcomes and guide future experimental design, creating a closed-loop system for accelerated chemical discovery. nih.govappliedclinicaltrialsonline.com The adoption of continuous flow chemistry could also enable the safe, efficient, and scalable production of this compound and its derivatives. rsc.orgmdpi.comresearchgate.netaurigeneservices.comscispace.com

Q & A

Q. How can researchers optimize the synthesis of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol to maximize yield and purity?

Methodological Answer: Synthesis optimization involves:

- Stepwise Bromination : Introduce bromine via nucleophilic substitution or radical bromination, ensuring precise stoichiometry to avoid over-bromination .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reaction rates .

- Temperature Control : Maintain temperatures between 0–5°C during exothermic steps to minimize side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures for high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the chiral center (C1) and substituents (e.g., fluorine at δ 160–165 ppm, bromine splitting patterns) .

- IR Spectroscopy : Identify hydroxyl (O–H stretch, ~3400 cm) and C–Br bonds (550–650 cm) .

- X-ray Crystallography : Resolve absolute configuration using SHELXL (for refinement) and ORTEP-3 (for visualization) . Single crystals are grown via slow evaporation from dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound given its chiral center?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with mobile phases like hexane/isopropanol (90:10 v/v) for HPLC separation .

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer, enabling kinetic separation .

- Circular Dichroism (CD) : Verify enantiopurity by analyzing Cotton effects at 220–250 nm, correlating with crystallographic data .

Q. How should researchers address discrepancies in crystallographic data between studies?

Methodological Answer:

- Software Cross-Validation : Refine datasets using both SHELXL (for small-molecule precision) and Olex2 (for error analysis) to resolve bond-length/angle inconsistencies .

- Twinned Data Handling : Apply the TwinRotMat algorithm in SHELXL to correct for pseudo-merohedral twinning, common in halogenated compounds .

- Multi-Technique Validation : Cross-reference crystallographic results with DFT-calculated bond distances (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. What computational methods predict the reactivity of this compound for designing derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic (C–Br site) and nucleophilic (hydroxyl group) regions for substitution reactions .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on halogen bonding with fluorine/chlorine .

- Reaction Pathway Modeling : Use Gaussian09 to map energy profiles for bromine displacement reactions, optimizing transition states with solvent effects (PCM model) .

Q. How can researchers analyze conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from analogs (e.g., 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone and 2-Chloro-1-(4-fluorophenyl)ethanol ) to identify substituent effects on activity.

- Controlled Assays : Standardize cytotoxicity assays (e.g., MTT) using identical cell lines (e.g., HeLa) and solvent controls (DMSO <0.1%) to minimize variability .

- QSAR Modeling : Develop quantitative models using descriptors like logP and Hammett constants to correlate halogen electronegativity with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.